Naphthalene-1-13C

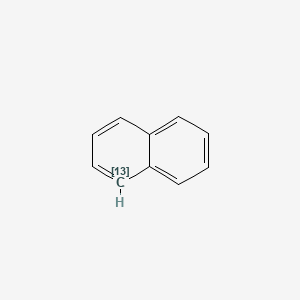

Description

The exact mass of the compound Naphthalene-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalene-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC=C[13CH]=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480141 |

Source

|

| Record name | Naphthalene-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20526-83-4 |

Source

|

| Record name | Naphthalene-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20526-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Naphthalene-1-13C: Structural Dynamics, Synthesis, and Applications in Metabolic Tracing

Executive Summary

In the fields of xenobiotic metabolism, environmental tracing, and advanced analytical chemistry, stable isotope-labeled compounds serve as indispensable probes. Naphthalene-1-13C (Linear Formula: 13CC9H8 ) is a precisely engineered isotopologue of naphthalene where the carbon atom at the highly reactive alpha (C1) position is replaced with a carbon-13 isotope[1]. By utilizing a stable, non-radioactive label, researchers can conduct high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) without the regulatory and safety burdens associated with carbon-14 radiolabeling[2]. This whitepaper provides an authoritative guide on the chemical structure, synthetic logic, and self-validating experimental protocols for deploying Naphthalene-1-13C in drug development and environmental research.

Chemical Structure and Physicochemical Parameters

The strategic placement of the 13C atom at the C1 position is not arbitrary. In polycyclic aromatic hydrocarbons (PAHs) like naphthalene, the alpha position exhibits the highest electron density and is the primary site for electrophilic attack and enzymatic oxidation.

Table 1 summarizes the core quantitative data and the mechanistic causality behind these parameters.

| Parameter | Value | Causality / Analytical Significance |

| CAS Number | 20526-83-4 | Unique registry identifier specifically for the 1- 13C isotopologue[3]. |

| Linear Formula | 13CC9H8 | Indicates a single isotopic substitution, preserving native chemical behavior[1]. |

| Molecular Weight | 129.16 g/mol | Yields a precise +1 Da mass shift ( M+1 ) compared to unlabeled naphthalene (128.17 g/mol ), critical for LC-MS/MS differentiation[1]. |

| Isotopic Purity | ≥ 99 atom % 13C | Maximizes the signal-to-noise ratio in 13C -NMR and eliminates unlabeled background interference in mass spectrometry[1]. |

| Melting Point | 80–82 °C | Serves as a primary quality control metric; deviations indicate the presence of unreacted precursors or oxidation artifacts[1]. |

| Boiling Point | 218 °C | Dictates the parameters for Gas Chromatography (GC) inlet temperatures and volatility during sample concentration[1]. |

Synthetic Logic and Isotopic Enrichment

The synthesis of Naphthalene-1-13C requires a bottom-up approach to ensure the isotopic label is locked exclusively at the C1 position. Direct isotopic exchange on an intact naphthalene ring is thermodynamically unfavorable and leads to scrambling[4]. Instead, the standard synthetic route builds the aromatic system from a pre-labeled aliphatic precursor[5].

Mechanistic Pathway:

-

Acylation: The synthesis typically begins with 4-phenylbutyric acid-1- 13C . An intramolecular Friedel-Crafts acylation closes the ring, forming 1-tetralone-1- 13C .

-

Reduction & Dehydration: The ketone is reduced (e.g., via NaBH4 ) to an alcohol, followed by acid-catalyzed dehydration to yield 1,2-dihydronaphthalene-1- 13C .

-

Aromatization: A final dehydrogenation step using Palladium on Carbon (Pd/C) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the fully aromatic Naphthalene-1-13C[5].

Fig 1: Stepwise synthetic route of Naphthalene-1-13C from labeled precursors.

Applications in Drug Development and Environmental Tracing

Metabolic Tracing in Toxicology: Naphthalene is a known respiratory toxicant and suspected carcinogen[6]. Its toxicity is mediated by Cytochrome P450 (CYP) enzymes, which oxidize the aromatic ring to form highly reactive 1,2-epoxynaphthalene intermediates. By utilizing Naphthalene-1-13C, drug development professionals can trace the covalent binding of these reactive metabolites to cellular proteins using high-resolution mass spectrometry without the safety hazards of radiolabeled assays.

Environmental Bioremediation: In environmental science, Naphthalene-1-13C is utilized to track methanogenic hydrocarbon degradation. By introducing the labeled compound into benthic microbial communities, researchers can monitor the flow of the 13C isotope into methane ( 13CH4 ) and microbial biomass, proving that the microbial consortium is actively metabolizing the polyaromatic hydrocarbon[7].

Fig 2: CYP450-mediated metabolic pathway of Naphthalene-1-13C.

Self-Validating Experimental Protocols

Protocol 1: Quantitative 13C -NMR Validation

Causality: Standard 13C -NMR cannot be used for absolute quantification due to the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of carbons attached to protons. To accurately quantify the isotopic purity of Naphthalene-1-13C, we must suppress the NOE and allow for complete spin relaxation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of Naphthalene-1-13C in 0.5 mL of CDCl3 .

-

Internal Standard Addition: Add exactly 5.0 mg of an internal standard (e.g., 1,4-dioxane) to provide a known reference integration peak.

-

Instrument Configuration: Configure the NMR spectrometer for inverse-gated decoupling . This turns off the proton decoupler during the relaxation delay to prevent NOE build-up, turning it on only during data acquisition.

-

Relaxation Delay ( D1 ): Set the relaxation delay to ≥5×T1 (longitudinal relaxation time). For naphthalene carbons, a D1 of 30–40 seconds is required to ensure all nuclei return to thermal equilibrium before the next pulse.

-

Acquisition & Integration: Acquire 128 scans. Integrate the C1 peak ( ∼ 127.9 ppm) against the internal standard.

Self-Validation Mechanism: The inclusion of the internal standard combined with inverse-gated decoupling ensures the system is self-calibrating. If the integration of the internal standard deviates from its known molarity, the operator immediately knows the relaxation delay was insufficient, invalidating the run before false data is reported.

Protocol 2: In Vitro CYP450 Metabolic Tracing Assay

Causality: To prove that Naphthalene-1-13C is metabolized specifically by CYP enzymes (and not degrading via auto-oxidation), the assay must isolate the enzymatic variable.

Step-by-Step Methodology:

-

Incubation Setup: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL Human Liver Microsomes (HLM), and 50 μ M Naphthalene-1-13C.

-

Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450).

-

Quenching: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d7 -1-naphthol).

-

Centrifugation: Spin at 14,000 × g for 10 minutes to precipitate microsomal proteins.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Monitor the M+1 transition for 1-naphthol-1- 13C ( m/z 145 → 117).

Self-Validation Mechanism: The protocol mandates a parallel "Minus-NADPH" control tube . Because CYP450 strictly requires NADPH to function, no 13C -labeled metabolites should appear in this control. If the M+1 mass shift is detected in the minus-NADPH sample, it instantly flags the system for non-enzymatic oxidation or analytical contamination, ensuring the trustworthiness of the resulting data.

References

-

Synthesis of 1,2,3,4‐tetrahydronaphthalene‐1‐13C, naphthalene‐1‐13C, Semantic Scholar,[Link]

-

Methanogenic hydrocarbon degradation and methane oxidation in benthic microbial communities, Repository of Leibniz Universität Hannover, [Link]

Sources

An In-depth Technical Guide to the Synthesis and Preparation of Naphthalene-1-¹³C

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and environmental fate of molecules. Naphthalene, a simple polycyclic aromatic hydrocarbon, and its derivatives are not only significant in materials science and as chemical intermediates but are also subjects of extensive toxicological and environmental studies. The introduction of a Carbon-13 (¹³C) label at a specific position, such as the C-1 position of naphthalene, allows for precise tracking and quantification in complex biological and chemical systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of Naphthalene-1-¹³C. The chosen synthetic pathway is dissected to not only provide a step-by-step protocol but also to offer expert insights into the rationale behind the selection of reagents and reaction conditions, ensuring both scientific integrity and practical applicability for researchers in organic synthesis, drug development, and environmental science.

Strategic Approach to the Synthesis of Naphthalene-1-¹³C

The synthesis of Naphthalene-1-¹³C necessitates a strategy that allows for the regioselective introduction of a single ¹³C atom. A highly effective and well-established method to achieve this is through the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂), followed by the decarboxylation of the resulting carboxylic acid. This two-step approach offers excellent control over the position of the isotopic label and generally proceeds with good yields.

The overall synthetic scheme is as follows:

-

Grignard Reagent Formation: 1-Bromonaphthalene is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-naphthylmagnesium bromide.

-

¹³C-Carboxylation: The freshly prepared Grignard reagent is then reacted with ¹³CO₂, the source of the isotopic label, to produce 1-naphthoic acid-1-¹³C after acidic workup.

-

Decarboxylation: The purified 1-naphthoic acid-1-¹³C is subsequently decarboxylated to yield the final product, Naphthalene-1-¹³C.

This strategy is favored due to the commercial availability of 1-bromonaphthalene and ¹³CO₂, and the reliability of Grignard reactions for C-C bond formation.[3]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for Naphthalene-1-¹³C.

Experimental Protocols

Part 1: Synthesis of 1-Naphthoic acid-1-¹³C via Grignard Carboxylation

This procedure details the formation of the Grignard reagent from 1-bromonaphthalene and its subsequent reaction with ¹³CO₂.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromonaphthalene | 207.07 | 20.7 g | 0.10 | Ensure it is dry and pure. |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | Use high-purity magnesium for Grignard reactions. |

| Anhydrous Diethyl Ether | 74.12 | 250 mL | - | Must be strictly anhydrous. |

| Iodine | 253.81 | 1-2 small crystals | - | To initiate the Grignard reaction. |

| ¹³Carbon Dioxide | 45.01 | ~5 g | ~0.11 | Can be used as a gas or solid (dry ice). |

| 6M Hydrochloric Acid | 36.46 | As needed | - | For acidic workup. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying the organic layer. |

Step-by-Step Methodology

-

Apparatus Setup and Preparation:

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place the magnesium turnings and a few crystals of iodine in the reaction flask. The iodine helps to activate the magnesium surface.

-

-

Grignard Reagent Formation:

-

Add approximately 50 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

-

Prepare a solution of 1-bromonaphthalene in 150 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion (~10-15 mL) of the 1-bromonaphthalene solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle boiling of the ether. Gentle warming with a heat gun may be necessary to start the reaction.[5]

-

Once the reaction has initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of 1-naphthylmagnesium bromide will be dark and cloudy.

-

-

¹³C-Carboxylation:

-

Cool the Grignard reagent solution in an ice-water bath.

-

If using solid ¹³CO₂ (dry ice), carefully crush it into a powder and add it portion-wise to the vigorously stirred Grignard solution. Avoid adding large pieces, which can cause localized freezing and reduce efficiency.

-

If using gaseous ¹³CO₂, bubble the gas through the cooled and stirred Grignard solution.

-

Continue stirring for 1-2 hours after the addition of ¹³CO₂ is complete, allowing the reaction to proceed to completion.

-

-

Workup and Purification:

-

Slowly and carefully quench the reaction mixture by pouring it over a mixture of crushed ice and 6M hydrochloric acid. This will protonate the carboxylate salt and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-naphthoic acid-1-¹³C.

-

The crude product can be purified by recrystallization from a suitable solvent such as toluene or ethanol to afford a white crystalline solid.[3]

-

Part 2: Decarboxylation of 1-Naphthoic acid-1-¹³C

This procedure describes the final step to obtain Naphthalene-1-¹³C. The decarboxylation of aromatic carboxylic acids can often be achieved by heating, sometimes in the presence of a catalyst.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Naphthoic acid-1-¹³C | 173.18 | ~17.3 g | ~0.10 | From the previous step. |

| Copper Powder | 63.55 | Catalytic amount | - | Optional, can facilitate decarboxylation. |

| Quinoline | 129.16 | As needed | - | High-boiling solvent, optional. |

Step-by-Step Methodology

-

Apparatus Setup:

-

Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.

-

Place the purified 1-naphthoic acid-1-¹³C and a catalytic amount of copper powder (if used) in the reaction flask. Using a high-boiling solvent like quinoline can also be beneficial.

-

-

Decarboxylation Reaction:

-

Heat the flask gently at first, then increase the temperature to initiate decarboxylation. The reaction progress can be monitored by the evolution of CO₂.

-

Naphthalene-1-¹³C will start to sublime or distill over. The reaction temperature will depend on whether a solvent is used but is typically above 200 °C.

-

-

Purification:

-

The collected Naphthalene-1-¹³C can be further purified by recrystallization from ethanol or by sublimation to yield a white crystalline solid.

-

Diagram of the Reaction Mechanism

Caption: Mechanism of Naphthalene-1-¹³C synthesis.

Trustworthiness and Self-Validation

The described protocol represents a self-validating system through several key analytical checkpoints:

-

Reaction Monitoring: The progress of the Grignard formation can be qualitatively assessed by the consumption of magnesium. The carboxylation step can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

-

Spectroscopic Confirmation:

-

¹³C NMR: The most definitive validation of the synthesis is through ¹³C NMR spectroscopy. The spectrum of the final product, Naphthalene-1-¹³C, will show a significantly enhanced signal for the C-1 carbon, confirming the successful and regioselective incorporation of the ¹³C label.

-

¹H NMR: The ¹H NMR spectrum will remain largely unchanged from that of unlabeled naphthalene, but coupling between the ¹³C at the 1-position and the adjacent protons (H-2 and H-8) may be observable, providing further structural confirmation.

-

Mass Spectrometry (MS): The mass spectrum of Naphthalene-1-¹³C will show a molecular ion peak at m/z = 129, one mass unit higher than that of unlabeled naphthalene (m/z = 128), confirming the incorporation of a single ¹³C atom.

-

Conclusion

The synthesis of Naphthalene-1-¹³C via the Grignard carboxylation of 1-bromonaphthalene with ¹³CO₂ is a reliable and efficient method for producing this valuable isotopically labeled compound. This guide has provided a detailed, step-by-step protocol grounded in established chemical principles. By understanding the causality behind each experimental choice and employing rigorous analytical validation, researchers can confidently prepare Naphthalene-1-¹³C for a wide range of applications in chemical, biological, and environmental research.

References

-

Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC. (n.d.). Retrieved from [Link]

- Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide. (n.d.).

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). Science Advances. Retrieved from [Link]

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). PubMed. Retrieved from [Link]

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). ResearchGate. Retrieved from [Link]

-

1-Naphthoic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Grignard Reaction. (n.d.). University of Missouri-Kansas City. Retrieved from [Link]

-

Grignard Reaction with Carbon Dioxide. (n.d.). Scribd. Retrieved from [Link]

-

Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. (2022). MDPI. Retrieved from [Link]

-

α-NAPHTHOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Towards a Synthesis of Naphthalene Derived Natural Products. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. (2023). MDPI. Retrieved from [Link]

- Preparation of naphthalene dicarboxylic acids. (n.d.). Google Patents.

-

-

Grignard Reaction. (n.d.). University of Missouri-Kansas City. Retrieved from [Link]

-

-

1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

naphthoresorcinol. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Naphthalene-1-13C isotopic purity and enrichment levels

An In-Depth Technical Guide to Naphthalene-1-¹³C: Isotopic Purity and Enrichment Levels

Abstract

Stable isotope-labeled compounds are indispensable tools in modern research, particularly within drug discovery and development. Naphthalene-1-¹³C, a isotopically labeled polycyclic aromatic hydrocarbon, serves as a critical internal standard and tracer in a multitude of advanced analytical studies. The precision and reliability of these studies are fundamentally dependent on the accurate characterization of the labeled material's isotopic purity and enrichment. This guide provides a comprehensive technical overview of the core principles, analytical methodologies, and critical considerations for determining and interpreting the isotopic quality of Naphthalene-1-¹³C. It is intended for researchers, analytical scientists, and drug development professionals who utilize isotopically labeled compounds and require a deep, practical understanding of their characterization.

The Foundational Importance of Isotopic Labeling in Scientific Research

Isotopically labeled molecules, where one or more atoms are substituted with their heavier, non-radioactive isotopes, are chemically identical to their unlabeled counterparts but distinguishable by mass-sensitive analytical techniques.[1] This unique property allows them to be used as tracers to track the metabolic fate of molecules, as internal standards for precise quantification in complex biological matrices, and as probes in mechanistic studies.

In the realm of drug development, stable isotopes like Carbon-13 (¹³C) are paramount. They are integral to Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are essential for understanding a drug's behavior in a biological system.[2][3] By incorporating a ¹³C label into a drug candidate, researchers can trace its journey and identify its metabolites with high sensitivity and selectivity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them ideal for clinical trials and a wide array of in vivo and in vitro experiments.[1][4] The accuracy of the data derived from these studies hinges directly on the quality of the labeled compound, specifically its isotopic purity and enrichment level.

Defining the Core Metrics: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters that together define the quality of a labeled compound.

-

Isotopic Enrichment (Atom % ¹³C): This metric specifies the percentage of a particular atomic position that is occupied by the heavy isotope. For Naphthalene-1-¹³C with "99 atom % ¹³C" enrichment, it means that at the C-1 position, 99% of the molecules in the bulk sample contain a ¹³C atom, while the remaining 1% contain the natural abundance ¹²C atom.[6] This is the most critical value for quantitative applications.

-

Isotopic Purity: This term refers to the percentage of the compound that is the desired isotopologue (i.e., singly labeled at the C-1 position) relative to all other isotopic forms of the molecule. Impurities in this context could include unlabeled naphthalene (M+0), molecules with the ¹³C label at an incorrect position (e.g., Naphthalene-2-¹³C), or molecules with multiple ¹³C labels. High isotopic purity ensures that the analytical signal being measured is specific to the intended labeled position.

The combination of high enrichment and high purity is the hallmark of a reliable isotopic standard.

Analytical Workhorses for Isotopic Characterization: MS and NMR

The determination of isotopic enrichment and purity relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. They offer complementary information and are often used in conjunction to provide a complete characterization.

Mass Spectrometry (MS): Quantifying Mass Differences

MS separates ions based on their mass-to-charge (m/z) ratio, making it an ideal tool for distinguishing between isotopologues.[7][] Unlabeled naphthalene (¹²C₁₀H₈) has a monoisotopic mass of 128.06 Da. Naphthalene-1-¹³C (¹³C¹²C₉H₈) has a monoisotopic mass of 129.06 Da, a mass shift of M+1.[6] The relative intensities of the M and M+1 peaks in the mass spectrum are used to calculate the isotopic enrichment.

-

Preparation of Standards: Prepare a dilution series of both the Naphthalene-1-¹³C test sample and an unlabeled naphthalene reference standard in a suitable volatile solvent (e.g., methanol or hexane).

-

Instrument Setup (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating aromatic hydrocarbons.

-

Injection: Use a split/splitless injector. A split injection is often preferred to avoid column overload.

-

Oven Program: Develop a temperature gradient that provides a sharp, symmetrical peak for naphthalene (e.g., start at 60°C, ramp to 250°C).

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) is standard for this class of compounds.

-

Acquisition Mode: Acquire data in full scan mode across a mass range that includes the molecular ion cluster of naphthalene (e.g., m/z 100-150).

-

-

Data Acquisition: Inject the unlabeled standard first to determine its retention time and natural abundance isotopic pattern. Then, inject the Naphthalene-1-¹³C sample.

-

Data Analysis and Calculation:

-

Extract the mass spectrum for the naphthalene peak.

-

Identify the molecular ion cluster. For the unlabeled standard, a small M+1 peak will be visible due to the natural abundance of ¹³C (approx. 1.1% per carbon atom).

-

For the Naphthalene-1-¹³C sample, the M+1 peak (m/z 129) will be the base peak.

-

Correct the measured intensities for the natural abundance contribution from the unlabeled portion.

-

Calculate the Atom % ¹³C using the corrected peak intensities: Atom % ¹³C = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100%

-

Caption: Workflow for determining isotopic enrichment using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Specificity

NMR spectroscopy detects specific atomic nuclei based on their spin properties. ¹³C NMR directly observes the ¹³C isotope. Because the natural abundance of ¹³C is low (~1.1%), signals in a standard ¹³C NMR spectrum are weak.[9] In a Naphthalene-1-¹³C sample, the signal corresponding to the C-1 carbon will be dramatically enhanced relative to the other nine carbons, which appear at their natural abundance intensity. This makes NMR exceptionally powerful for confirming the exact position of the label and for quantifying enrichment without the need for an unlabeled standard.[10][11]

-

Sample Preparation: Accurately weigh and dissolve a significant amount of the Naphthalene-1-¹³C sample in a deuterated solvent (e.g., CDCl₃). Add a relaxation agent (e.g., Cr(acac)₃) if necessary to ensure full relaxation of all carbon nuclei.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Probe Tuning: Tune and match the ¹³C probe for the specific sample.

-

-

Acquisition Parameters (Crucial for Quantification):

-

Pulse Sequence: Use a simple pulse-acquire sequence.

-

Proton Decoupling: Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) while still collapsing proton-carbon couplings for signal simplicity.

-

Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of any carbon in the molecule. For naphthalene, a delay of 60-100 seconds is a safe starting point. This is the most critical parameter for ensuring accurate signal integration.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the natural abundance signals.

-

-

Data Processing:

-

Apply a gentle exponential multiplication (line broadening) to improve the signal-to-noise ratio.

-

Fourier transform the FID.

-

Carefully phase the spectrum and perform a baseline correction.

-

-

Data Analysis and Calculation:

-

Integrate the signal for the labeled C-1 carbon and one or more of the well-resolved natural abundance carbon signals.

-

Calculate the average integral of the natural abundance signals.

-

The enrichment is determined by the ratio of the C-1 integral to the average natural abundance integral. Since natural abundance is ~1.1%, an enrichment of 99% would result in the C-1 signal being approximately 90 times larger than the other signals.

-

Caption: Relationship between ¹³C labeling and NMR signal intensity.

Synthesis and Quality Control: Factors Influencing Purity

The final isotopic and chemical purity of Naphthalene-1-¹³C is a direct result of a well-controlled synthesis and purification process.

-

Synthetic Pathway: The synthesis of labeled compounds often starts from simple, commercially available ¹³C sources, such as ¹³CH₃I or U-¹³C-benzene.[12][13] The chosen synthetic route must be highly regioselective to ensure the ¹³C atom is incorporated exclusively at the desired C-1 position. Any side reactions or isotopic scrambling can lead to impurities.[12][14]

-

Purification: After synthesis, the crude product is a mixture containing the desired labeled compound, unlabeled starting material, and potentially other isotopologues. Rigorous purification, typically using techniques like column chromatography or recrystallization, is essential to achieve high chemical and isotopic purity.

-

Quality Verification: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch of labeled compound.[15] This document is a guarantee of quality and should be reviewed carefully. It will specify the isotopic enrichment (e.g., 99 atom % ¹³C) and the analytical method used for its determination (e.g., Mass Spec).[6]

Data Presentation: Typical Specifications for Naphthalene-1-¹³C

| Property | Specification | Source |

| Chemical Formula | ¹³CC₉H₈ | |

| Molecular Weight | 129.16 g/mol | [16] |

| CAS Number | 20526-83-4 | [16] |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | [6] |

| Chemical Purity | ≥ 98% | [15] |

| Melting Point | 80-82 °C | [6][17] |

| Appearance | White to off-white solid | [17] |

Conclusion: Ensuring Data Integrity Through Rigorous Characterization

For researchers in drug development and other scientific fields, the adage "you are only as good as your standards" holds particularly true. The reliability of quantitative data from tracer studies or isotope dilution mass spectrometry is directly underpinned by the quality of the labeled compounds used. Naphthalene-1-¹³C is a valuable tool, but its utility is only realized when its isotopic purity and enrichment are accurately known and verified.

A thorough understanding of the principles and practices outlined in this guide—from the distinct definitions of purity and enrichment to the complementary power of MS and NMR—empowers scientists to critically evaluate their materials, design robust experiments, and generate high-integrity data that can withstand the rigors of scientific and regulatory scrutiny.

References

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

ResolveMass Laboratories Inc. Isotopic Labeling Services for Drug Discovery. [Link]

-

Giraud, S., et al. (2012). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

Bentham Science. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. [Link]

-

Lafortune, A., et al. (2013). A liquid chromatography – mass spectrometry method to measure 13 C-isotope enrichment for DNA stable-isotope probing. Canadian Science Publishing. [Link]

-

Meier-Augenstein, W. (2015). Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS. ResearchGate. [Link]

-

Lesser-Carrillo, L. (2014). 13C/12C Isotope Fractionation during Aerobic and Anaerobic Biodegradation of Naphthalene. Scirp.org. [Link]

-

Rodríguez-González, R., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. PubMed. [Link]

-

Wang, X., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances. [Link]

-

Zhang, Z., et al. (2011). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. PubMed Central. [Link]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Thibaudeau, C., et al. (2019). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. ResearchGate. [Link]

-

Han, L., & Kilpatrick, L. E. (2019). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. ACS Publications. [Link]

-

Cain, E. How Isotopes Are Identified - Isotope Detection Methods. [Link]

-

Ah-Fong, A. M. V., & Reibarkh, M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

Annweiler, E., et al. (2002). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. PubMed Central. [Link]

-

Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications. [Link]

-

Han, L., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PubMed Central. [Link]

-

ChemHelp ASAP. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy. [Link]

-

Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Lesser-Carrillo, L. E. (2014). 13C/12C Isotope Fractionation during Aerobic and Anaerobic Biodegradation of Naphthalene. Semantic Scholar. [Link]

-

Longobardi, F., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. PubMed Central. [Link]

-

Zhang, Z., et al. (2011). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. RSC Publishing. [Link]

-

Briti Scientific. Naphthalene melting point reference standard, AnStan - Certificate of Analysis. [Link]

-

Meckenstock, R. U., et al. (2000). Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture. PubMed Central. [Link]

-

Regulations.gov. (2011). Naphthalene Purity Determination. [Link]

-

Scribd. Naphthalene Synthesis and Reactions. [Link]

-

Stupp, G. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Singh, V., & Singh, J. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Thieme. [Link]

-

Wikipedia. Naphthalene. [Link]

-

ResearchGate. (2023). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 萘-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. scbt.com [scbt.com]

- 17. britiscientific.com [britiscientific.com]

Naphthalene-1-¹³C: A Guide to Chemical Stability, Storage, and Handling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling procedures for Naphthalene-1-¹³C. As a crucial tool in metabolic research, drug development, and environmental fate studies, ensuring the isotopic and chemical integrity of this stable-isotope-labeled compound is paramount for generating reliable and reproducible data. This document synthesizes technical data with practical, field-proven insights to support researchers in maintaining the quality of their Naphthalene-1-¹³C standards and reagents.

Foundational Understanding: Naphthalene-1-¹³C

Naphthalene-1-¹³C is a form of naphthalene where one carbon atom at the C1 position has been replaced with the stable (non-radioactive) heavy isotope of carbon, ¹³C.[1][2] This isotopic substitution increases the molecular weight by one mass unit compared to its unlabeled counterpart.[1] The key utility of this modification lies in its ability to act as a tracer. Since the isotopic label does not alter the chemical reactivity or biological activity of the molecule, it can be administered to biological or environmental systems, and its journey and transformation can be tracked by mass-sensitive analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[3][]

The ¹³C isotope itself is inherently stable and does not undergo radioactive decay, making it safe to handle in standard laboratory settings without radiological precautions.[5] However, the stability of the molecule as a whole is governed by the chemical properties of naphthalene. Therefore, understanding the factors that can lead to the degradation of the naphthalene structure is critical.

Caption: Molecular structure and key physical properties of Naphthalene-1-¹³C.

Chemical Stability and Degradation Pathways

The overall stability of Naphthalene-1-¹³C is considered high under proper storage conditions.[6][7] The carbon-carbon bonds within the aromatic rings are strong, and the ¹³C isotope does not introduce any instability. However, like standard naphthalene, it is susceptible to degradation from chemical and physical factors.

2.1 Inherent Chemical Stability Naphthalene is a stable aromatic hydrocarbon. The delocalized pi-electron system of the fused rings confers significant thermodynamic stability. The compound does not readily react under normal ambient conditions. The primary concerns for maintaining chemical purity over time are oxidation and sublimation.

2.2 Potential Degradation Mechanisms

-

Oxidation: Naphthalene can react with strong oxidizing agents.[6][8] This is the most significant chemical degradation risk. The reaction can lead to the formation of naphthoquinones, phthalic acid, and other oxygenated derivatives, compromising the integrity of the sample.[3] The presence of light, especially UV light, and heat can accelerate oxidative processes.

-

Sublimation: Naphthalene is a volatile solid and will sublime at room temperature, meaning it transitions directly from a solid to a gas.[8][9] This is not a chemical degradation but a physical loss of material, which can alter the concentration of standards and deplete the amount of available reagent. The rate of sublimation is temperature-dependent.

-

Moisture: While insoluble in water, naphthalene is hygroscopic and can absorb moisture.[9][10] This can lead to clumping of the solid material, affect weighing accuracy, and potentially introduce impurities that could catalyze degradation over long-term storage.

-

Microbial Degradation: In environmental or biological samples, naphthalene is susceptible to microbial degradation.[3][11][12] Various bacteria can use naphthalene as a carbon source, breaking down the aromatic rings through enzymatic pathways.[11][12] While not a concern for the pure, stored chemical, this is a critical consideration in experimental design and sample workup. Studies have shown that both ¹²C- and ¹³C-naphthalene are degraded by microorganisms.[13]

Caption: Key factors influencing the degradation and loss of Naphthalene-1-¹³C.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of Naphthalene-1-¹³C. The primary goals are to prevent chemical degradation, avoid physical loss, and ensure user safety.

3.1 Storage Conditions

The consensus from safety data sheets and supplier recommendations points to a consistent set of storage requirements. These are designed to mitigate the risks outlined in the previous section.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6][10][14] | Minimizes sublimation rate and slows potential oxidative reactions. Avoids temperature extremes and direct sunlight.[10] |

| Atmosphere | Keep container tightly closed.[6][9][10] For long-term storage, consider blanketing with an inert gas (e.g., nitrogen, argon).[8][9] | Prevents exposure to atmospheric oxygen and moisture. An inert atmosphere provides maximum protection against oxidation. |

| Container | Tightly sealed, light-resistant container (e.g., amber glass vial). | Protects the compound from photo-oxidation and prevents loss due to sublimation. |

| Location | Well-ventilated, designated chemical storage area away from incompatible materials.[6][9][14] | Ensures safety and prevents accidental contact with strong oxidizers.[6][8] |

3.2 Handling Protocol

Proper handling is crucial from the moment the compound is received. The following workflow provides a self-validating system to ensure compound integrity is maintained throughout its use.

Caption: Recommended workflow for handling Naphthalene-1-¹³C.

Causality Behind Key Steps:

-

Equilibration (Step 4): Allowing the container to warm to room temperature before opening is critical. Opening a cold vial causes atmospheric moisture to condense on the cold surfaces inside, introducing water contamination.

-

Inert Gas Purge (Step 6): For long-term use of a single vial, repeatedly opening the container introduces fresh oxygen. Purging the headspace with an inert gas like nitrogen or argon displaces this oxygen, significantly reducing the cumulative risk of oxidation.

Safety and Disposal Considerations

Naphthalene-1-¹³C should be handled with the same precautions as unlabeled naphthalene. It is a flammable solid and harmful if swallowed.[1][10][14] It is also suspected of causing cancer and is very toxic to aquatic life.[1][14][15]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][9][10]

-

Engineering Controls: Handle the solid in a well-ventilated area.[9] A chemical fume hood is recommended to avoid inhalation of dust or vapors.[16]

-

Fire Safety: Keep away from heat, sparks, and open flames.[10][14] Use appropriate extinguishing media such as carbon dioxide, dry chemical, or alcohol-resistant foam.[10]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal hazardous waste regulations.[9][15] Avoid release to the environment.[9][14]

By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of Naphthalene-1-¹³C, thereby safeguarding the quality and validity of their experimental results.

References

-

Annweiler, E., Richnow, H. H., Antranikian, G., Hebenbrock, S., Garms, C., Francke, W., & Michaelis, W. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. Applied and Environmental Microbiology, 66(2), 518–523. [Link]

-

Chemeurope.com. (2025, August 9). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Chemeurope.com.[Link]

-

E. A. Evans, J. R. Jones (eds.), Handbook of Property Data of Isotopes, (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. Royal Society of Chemistry.[Link]

-

ResearchGate. (n.d.). Degradation of [¹²C]- and [¹³C]naphthalene (3.8 μM) in flasks inoculated with groundwater. ResearchGate.[Link]

-

Cole-Parmer. Material Safety Data Sheet - Naphthalene. Cole-Parmer.[Link]

-

Bingol, K., & Brüschweiler, R. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Current Opinion in Biotechnology, 31, 28–34. [Link]

-

Vogel, F., L-Gutierrez, T., & Ghods-Esfahani, D. (2023). Genetic redundancy in the naphthalene-degradation pathway of Cycloclasticus pugetii strain PS-1 enables response to varying substrate concentrations. FEMS Microbiology Letters, 370, fnad065. [Link]

-

National Center for Biotechnology Information. Naphthalene. PubChem Compound Database.[Link]

-

Alsachim. Enhancing Drug Metabolism Studies with ¹³C-Labeled Compounds. Alsachim.[Link]

-

Carl ROTH. Safety Data Sheet: Naphthalene. Carl ROTH.[Link]

-

Phale, P. S., Sharma, A., & Basu, A. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638116. [Link]

-

EAWAG. Naphthalene Degradation Pathway. Biocatalysis/Biodegradation Database.[Link]

Sources

- 1. Naphthalene-1-13C 13C 99atom 20526-83-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 6. isotope-amt.com [isotope-amt.com]

- 7. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 12. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

Fundamental principles of using 13C labeled compounds in research

Deciphering Cellular Metabolism and Pharmacokinetics: A Definitive Guide to 13C-Labeled Compounds in Research

As a Senior Application Scientist, I frequently encounter research programs bottlenecked by static analytical snapshots. Measuring the concentration of a metabolite or a drug only tells you what is present at a given moment, not how or why it got there. To transition from a static catalog of concentrations to a dynamic, causal narrative of biological flux, we rely on stable isotope tracing—specifically, 13C-labeled compounds.

This whitepaper outlines the fundamental principles, field-proven methodologies, and advanced applications of 13C tracing in metabolic flux analysis (13C-MFA), drug development (ADME), and hyperpolarized magnetic resonance imaging (MRI).

The Physicochemical Basis of 13C Tracing

Carbon-13 (13C) is a naturally occurring, stable (non-radioactive) isotope with a natural abundance of approximately 1.1%. By artificially enriching specific atomic positions of a molecule with 13C, we introduce two critical physicochemical changes:

-

Mass Shift: Each 13C atom adds exactly +1.00335 Da to the molecule's mass. This predictable mass shift allows mass spectrometers to easily distinguish the labeled tracer and its downstream metabolites from the chemical noise of endogenous biological molecules[].

-

Nuclear Spin: Unlike 12C (which has a nuclear spin of 0), 13C has a nuclear spin of 1/2, making the carbon framework directly observable via Nuclear Magnetic Resonance (NMR) spectroscopy[2].

13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is the gold standard for quantifying the actual rates (fluxes) of intracellular enzymatic reactions[3].

The Causality of Mass Isotopomer Distributions (MID): When cells metabolize a 13C-enriched substrate, the heavy isotopes are cleaved and recombined into downstream metabolites. We do not just measure the total pool size of a metabolite; we measure its MID—the relative abundance of its isotopologues (e.g., M+0, M+1, M+2). The specific pattern of this 13C enrichment is directly caused by, and therefore dictates, the active enzymatic pathways routing the carbon[3].

Protocol: In Vitro 13C-MFA in Mammalian Cell Cultures

Objective: Quantify intracellular metabolic fluxes using 13C-labeled substrates and Mass Spectrometry.

-

Step 1: Isotopic Steady-State Culturing. Replace the primary carbon source with a specific 13C-tracer (e.g., [U-13C6]glucose) in the culture medium.

-

Causality: Cells must be cultured for 3-5 population doublings to ensure that the isotopic labeling of intracellular metabolite pools reaches a steady state, eliminating time-dependent variance[2].

-

-

Step 2: Metabolic Quenching. Rapidly aspirate the culture medium, wash cells with ice-cold saline, and immediately add 80% cold methanol (-20°C).

-

Causality: Enzymatic reactions occur on a sub-second timescale; rapid cold quenching halts all metabolic activity instantly, preserving the exact in vivo metabolic snapshot[2].

-

-

Step 3: Metabolite Extraction. Perform a biphasic liquid-liquid extraction using a methanol/water/chloroform gradient.

-

Causality: This physically separates polar metabolites (aqueous phase) from non-polar lipids (organic phase) and precipitates proteins, drastically reducing matrix complexity for downstream MS analysis.

-

-

Step 4: Derivatization (GC-MS Specific). React the dried aqueous extract with methoxyamine hydrochloride, followed by MTBSTFA.

-

Causality: Polar metabolites are non-volatile. Derivatization replaces active hydrogens with silyl groups, increasing volatility and thermal stability for gas chromatography[4].

-

-

Step 5: Data Acquisition & MID Analysis. Analyze the samples using GC-MS or LC-MS/MS. Extract the raw MIDs for each target metabolite.

Self-Validating System Checkpoint: To validate the workflow, raw MIDs must be computationally corrected for natural isotopic abundance (e.g., naturally occurring 13C, 15N, 29Si)[5]. If the corrected MIDs of intermediate metabolites (like citrate) mathematically align with the MIDs of their direct precursors (like acetyl-CoA and oxaloacetate) across multiple biological replicates, the steady-state assumption is inherently validated, proving the resulting flux map is mathematically sound.

Step-by-step workflow of 13C Metabolic Flux Analysis (13C-MFA).

Strategic Tracer Selection

Choosing the correct labeled position is critical. For instance, if you want to measure Pentose Phosphate Pathway (PPP) flux versus glycolysis, uniformly labeled [U-13C6]glucose is insufficient because it broadly labels all downstream products. Instead, [1,2-13C2]glucose is the optimal tracer: the oxidative PPP cleaves the C1 carbon, resulting in M+1 lactate, whereas glycolysis keeps the carbon backbone intact, yielding M+2 lactate[6].

Table 1: Quantitative Guide to 13C Tracer Selection

| Tracer | Target Pathway | Diagnostic Isotopologue | Application Context |

| [U-13C6]Glucose | Global Glycolysis & TCA | M+3 Lactate, M+2/M+4 Citrate | General metabolic profiling and biomanufacturing[7] |

| [1,2-13C2]Glucose | Pentose Phosphate Pathway | M+1 Lactate (PPP) vs M+2 (Glycolysis) | Cancer metabolism, oxidative stress[6] |

| [U-13C5]Glutamine | Reductive Carboxylation | M+5 Citrate | Hypoxic tumor models, TCA cycle anaplerosis[6] |

| 13C-Mixed Fatty Acids | Fatty Acid Oxidation (FAO) | M+2 Acetyl-CoA / M+2 TCA intermediates | Proliferative vs. Oxidative cell studies[8] |

13C in Drug Development: The "Silent Witness" Approach

In pharmaceutical development, 13C-labeled drug scaffolds are revolutionizing Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

Causality of the 13C Internal Standard: Inserting a 13C stable tracer into a metabolically stable core of a drug candidate provides a self-normalizing internal standard. Because the 13C-labeled drug shares the exact physicochemical properties and co-elutes with the unlabeled drug, it perfectly equalizes ionization efficiency in the mass spectrometer[]. This accounts for matrix effects and allows for the absolute quantitation of metabolites without the impossible task of synthesizing an external calibration curve for every unknown biological metabolite[].

Table 2: Comparison of Isotope Labeling Modalities in ADME Studies

| Modality | Safety/Handling | Analytical Technique | Quantitation Capability |

| 14C Radiolabeling | High safety burden, radioactive | Scintillation counting | Absolute, but lacks structural/mechanistic data |

| 13C Stable Isotope | Safe, in vivo compatible | LC-MS/MS, NMR | Absolute (self-normalizing), rich structural data |

| Unlabeled | Safe | LC-MS/MS | Relative, highly subject to matrix ion suppression |

Advanced Modalities: Hyperpolarized 13C MRI

Traditional 13C NMR imaging is heavily limited by the low natural abundance and low gyromagnetic ratio of the 13C nucleus, requiring impractically long acquisition times. Dissolution Dynamic Nuclear Polarization (dDNP) overcomes this physical barrier[9].

Causality of dDNP: By mixing a 13C-labeled compound (e.g., [1-13C]pyruvate) with an electron-rich free radical and cooling the mixture to ~1 Kelvin in a high magnetic field, researchers can apply targeted microwave irradiation. This transfers the high polarization of the electron spins directly to the 13C nuclei, amplifying the 13C MRI signal by more than 10,000-fold[9].

Self-Validating System Checkpoint: The rapid injection of this hyperpolarized tracer into an in vivo model allows for the real-time observation of metabolic conversions (e.g., pyruvate converting to lactate). The simultaneous, localized detection of both the precursor and the product in the exact same anatomical region inherently validates the active metabolic flux (such as the Warburg effect in tumors) without relying on invasive biopsies or ex vivo assumptions[9].

Dissolution Dynamic Nuclear Polarization (dDNP) process for 13C MRI.

References

-

Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. bocsci.com.

-

Sodium pyruvate-13C3 | 142014-11-7. benchchem.com. 3

-

Allyl alcohol-1-13C | 102781-45-3. benchchem.com. 2

-

Succinic anhydride-13C2 | 67519-25-9. benchchem.com. 5

-

13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. nih.gov. 8

-

Unravelling metabolic cross-feeding in a yeast– bacteria community using 13C stable isotope tracing. d-nb.info. 4

-

Metabolic Profiling for Chronic Lymphocytic Leukemia. withpower.com. 6

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. ambic.org. 7

-

Advancements, challenges, and future prospects in clinical hyperpolarized magnetic resonance imaging: A comprehensive review. nih.gov. 9

Sources

- 2. Allyl alcohol-1-13C | 102781-45-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Succinic anhydride-13C2 | 67519-25-9 | Benchchem [benchchem.com]

- 6. Metabolic Profiling for Chronic Lymphocytic Leukemia · Recruiting Participants for Clinical Trial 2026 | Power | Power [withpower.com]

- 7. ambic.org [ambic.org]

- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancements, challenges, and future prospects in clinical hyperpolarized magnetic resonance imaging: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Dynamics of Naphthalene-1-13C: Molecular Weight, Mass Shift, and Mass Spectrometry Applications

Stable isotope labeling is a cornerstone of modern analytical chemistry, pharmacokinetics, and environmental tracing. Among the various isotopic tracers, Naphthalene-1-13C serves as a critical internal standard and mechanistic probe. By replacing a single carbon-12 atom with a carbon-13 atom at the 1-position of the naphthalene ring, researchers induce a precise, predictable mass shift without altering the molecule's physicochemical properties or chromatographic behavior.

This whitepaper provides an in-depth technical analysis of Naphthalene-1-13C, exploring the causality behind its exact mass shift, its superior utility over deuterium-labeled standards in liquid chromatography-mass spectrometry (LC-MS), and the self-validating protocols required for its use in rigorous quantitative workflows.

Physicochemical Parameters & The Mass Shift Causality

To utilize Naphthalene-1-13C effectively, one must understand the exact mathematical and physical causality of its mass shift. In High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, nominal mass is insufficient; exact monoisotopic mass dictates instrument calibration and peak resolution[1].

Quantitative Data Comparison

The following table summarizes the foundational differences between unlabeled naphthalene and its 1-13C isotopologue:

| Property | Unlabeled Naphthalene | Naphthalene-1-13C | Shift / Difference |

| Chemical Formula | C10H8 | 13C1C9H8 | +1 Neutron |

| Molecular Weight (Average) | 128.17 g/mol | 129.16 g/mol | +0.99 g/mol |

| Exact Mass (Monoisotopic) | 128.0626 Da | 129.0659 Da | +1.0033 Da |

| Isotopic Purity | Natural Abundance (~1.1% 13C ) | ≥99 atom % 13C | N/A |

Data supported by standard isotopic mass calculations and commercial specifications.

The Causality of the +1.0033 Da Shift

The exact mass of Carbon-12 is exactly 12.000000 Da by definition, whereas Carbon-13 has an exact mass of 13.003355 Da. The substitution of a single 12C for a 13C atom results in a mass shift of precisely +1.003355 Da .

Expert Insight: Why does this exact decimal matter? In complex biological matrices, isobaric interferences (molecules with the same nominal mass of 129 Da but different atomic compositions) are common. An HRMS system tuned to 129.0659 Da can actively filter out background noise from isobaric contaminants that might possess an exact mass of, for example, 129.1020 Da.

Mechanistic Utility: 13C vs. Deuterium ( 2H ) Labeling

A frequent question in assay development is whether to use Naphthalene-1-13C or a deuterated alternative like Naphthalene-D8[2]. The choice is dictated by chromatographic physics.

-

The Deuterium Isotope Effect (Retention Time Shift): C-D bonds are slightly shorter and less polarizable than C-H bonds. In reversed-phase liquid chromatography (RP-LC), this makes deuterated compounds slightly less lipophilic, causing them to elute earlier than their unlabeled counterparts.

-

The 13C Advantage (Perfect Co-elution): Carbon-13 substitution does not alter the bond length or lipophilicity of the molecule. Naphthalene-1-13C perfectly co-elutes with unlabeled naphthalene.

-

Causality in Matrix Effects: Because they co-elute perfectly, both the analyte and the 13C internal standard enter the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source at the exact same moment, experiencing identical ion suppression or enhancement from the matrix. This ensures the ratio of their signals remains mathematically constant, normalizing the data flawlessly[3].

Caption: LC-MS/MS analytical workflow utilizing Naphthalene-1-13C to cancel matrix effects via co-elution.

Experimental Protocol: Self-Validating LC-MS/MS Quantification

When using a +1 Da shifted internal standard, the primary risk is isotopic cross-talk . Because unlabeled naphthalene has 10 carbon atoms, there is a natural ~11% probability that an unlabeled molecule contains one naturally occurring 13C atom (the M+1 peak).

To prevent the natural M+1 peak of the analyte from artificially inflating the internal standard signal, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: System Suitability & Matrix Blanking (The Self-Validation Engine) Before running samples, the system must prove it can differentiate the signals.

-

Run a System Blank: Inject pure solvent. Validation: Ensures no carryover from previous runs.

-

Run a Double Blank: Inject extracted biological matrix without analyte and without Naphthalene-1-13C. Validation: Proves the matrix contains no endogenous isobaric interferences at m/z 128 or 129.

-

Run a Zero Sample (Critical): Inject matrix spiked only with Naphthalene-1-13C. Validation: Proves the internal standard has high isotopic purity ( ≥99% ) and does not contain unlabeled naphthalene impurities that would cause a false positive in the m/z 128 channel.

Step 2: Internal Standard Spiking

-

Spike the Naphthalene-1-13C into the biological samples at a concentration that is 3 to 5 times higher than the expected upper limit of quantification (ULOQ) of the unlabeled analyte.

-

Causality: By keeping the IS concentration significantly higher than the analyte, the ~11% natural M+1 contribution from the unlabeled analyte becomes mathematically negligible compared to the massive IS signal, preventing cross-talk distortion.

Step 3: Liquid-Liquid Extraction (LLE)

-

Extract the samples using a non-polar solvent (e.g., hexane or dichloromethane). Naphthalene is highly hydrophobic; LLE effectively separates it from polar matrix proteins and salts.

Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

-

Configure the triple quadrupole mass spectrometer to monitor the specific parent-to-daughter ion transitions.

-

Channel 1 (Analyte): m/z 128.1 → [Fragment Ion]

-

Channel 2 (Internal Standard): m/z 129.1 → [Fragment Ion + 1]

-

Calculate the final concentration using the peak area ratio (Channel 1 / Channel 2) plotted against a standard calibration curve.

Advanced Chemical Tracing: The Automerization Phenomenon

Beyond quantification, Naphthalene-1-13C is a powerful mechanistic probe in physical organic chemistry. It has been famously used to prove the phenomenon of automerization —a degenerate rearrangement where a molecule isomerizes into a structurally identical form[4].

When Naphthalene-1-13C is subjected to Flash Vacuum Pyrolysis (FVP) at extreme temperatures (>1000°C), researchers observed that the 13C label migrates from the 1-position (alpha) to the 2-position (beta), forming Naphthalene-2-13C[5]. Because the starting material and product are chemically identical, this reaction could only be proven using the exact mass tracking of the 13C isotope via NMR and Mass Spectrometry.

Caption: Thermal automerization pathway of Naphthalene-1-13C to Naphthalene-2-13C via a diradical intermediate.

By tracking the mass shift and NMR signals, scientists deduced that the reaction proceeds through a highly strained benzofulvene or p-benzyne diradical intermediate. This isotopic tracing validates fundamental thermodynamic models of polycyclic aromatic hydrocarbons (PAHs), which is critical for understanding environmental pollutant degradation and combustion chemistry.

References

-

Chemistry Tools. "Compound CID 12199710 — Molecular Explorer: Exact Mass Calculations." Chemistry Tools Database. Available at: [Link]

- Google Patents. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." US Patent Office.

-

The Journal of Organic Chemistry. "Automerization of an Enediyne via a Symmetrical p-Benzyne Diradical Intermediate." ACS Publications. Available at:[Link]

-

The Journal of Organic Chemistry. "Azulene–Naphthalene, Naphthalene–Naphthalene, and Azulene–Azulene Rearrangements." ACS Publications. Available at: [Link]

Sources

- 1. chemistrytools.net [chemistrytools.net]

- 2. NAPHTHALENE-D8 | 1146-65-2 [chemicalbook.com]

- 3. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Precision GC-MS Quantitation Using Naphthalene-1-13C as an Internal Standard

Executive Summary

The accurate quantitation of naphthalene in complex biological and environmental matrices requires robust internal standardization to account for extraction losses and matrix effects. While deuterated standards (e.g., Naphthalene-d8) are commonplace, they are susceptible to deuterium exchange in reactive matrices. This application note details a highly specific, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Naphthalene-1-13C as the internal standard (IS). By leveraging a stable carbon-13 label, this method ensures absolute covalent stability, making it ideal for trace environmental analysis, automerization studies, and [1].

Mechanistic Rationale: 13C vs. Deuterium

In classical Isotope Dilution Mass Spectrometry (IDMS), deuterated analogs are favored due to their significant mass shift (e.g., +8 Da), which provides baseline isotopic resolution from the native analyte. However, in acidic, basic, or highly reactive matrices, deuterium atoms can undergo H/D exchange with the solvent, leading to a loss of the isotopic label and severe quantitation errors.

Because the 13C-C bond is covalently stable and does not undergo exchange under standard extraction conditions, 13C-labeled standards provide superior quantitative fidelity[2]. Furthermore, Naphthalene-1-13C is specifically utilized when researchers need to track carbon-1 specific metabolic cleavage or [3], where symmetric scrambling must be monitored. While downstream biomonitoring often targets metabolites like[4], quantifying the highly volatile parent naphthalene demands the stability of a 13C label during sample concentration.

The +1 Da Isotopic Deconvolution Challenge

The primary challenge of using Naphthalene-1-13C is its mass shift of only +1 Da. Native naphthalene (C₁₀H₈) has a monoisotopic mass of 128.06 Da. Due to the natural abundance of carbon-13 (~1.08% per carbon atom), the native molecule naturally produces an M+1 peak at m/z 129. For a 10-carbon molecule, this natural M+1 peak is approximately 10.8% of the M0 (m/z 128) signal.

Because Naphthalene-1-13C also produces its primary signal at m/z 129, the native analyte will artificially inflate the internal standard signal. To resolve this, the experimental design relies on mathematical deconvolution (detailed in Phase 5 of the protocol). This forces the protocol to be a self-validating system : the accuracy of the deconvolution directly verifies the linearity and tuning of the quadrupole mass analyzer.

Quantitative Data & GC-MS Parameters

Table 1: Physicochemical & Isotopic Properties

| Compound | Formula | Monoisotopic Mass | Target SIM Ion (m/z) | Qualifier Ion (m/z) | Natural M+1 Abundance |

|---|---|---|---|---|---|

| Native Naphthalene | C₁₀H₈ | 128.06 | 128 | 129 | ~10.8% of m/z 128 |

| Naphthalene-1-13C | ¹³C₁¹²C₉H₈ | 129.07 | 129 | 130 | ~9.7% of m/z 129 |

Table 2: GC-MS Operational Parameters & Causality

| Parameter | Specification | Causality / Rationale |

|---|---|---|

| Column | 5%-phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) | Provides optimal selectivity for polycyclic aromatic hydrocarbons (PAHs) with minimal column bleed. |

| Injection | 1 µL, Splitless, 250°C | Maximizes the transfer of trace volatile analytes to the column head. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent retention times across the temperature gradient. |

| Oven Program | 40°C (2 min) → 15°C/min to 280°C (hold 5 min) | Cryo-focuses volatile naphthalene at the column head, followed by rapid elution to minimize band broadening. |

| Ionization | Electron Ionization (EI), 70 eV | Standardized hard ionization energy ensures reproducible molecular ion (M⁺) generation. |

Experimental Workflow

Fig 1: GC-MS workflow utilizing Naphthalene-1-13C with mathematical M+1 deconvolution.

Self-Validating LLE-GC-MS Protocol

Phase 1: System Suitability & Tuning (The Self-Validation Step)

Before processing samples, the instrument's mass axis and isotopic fidelity must be validated to ensure the mathematical deconvolution will succeed.

-

Inject a 100 ng/mL standard of pure native naphthalene (no internal standard added).

-

Extract the peak areas for m/z 128 and m/z 129.

-

Validation Check: Calculate the ratio R=Area129/Area128 .

-

Causality: The ratio must fall between 0.103 and 0.113 (theoretical 10.8% ± 0.5%). If R>0.113 , there is a co-eluting matrix interference at m/z 129 or the quadrupole is miscalibrated. Do not proceed until the source is cleaned or the MS is retuned.

-

Phase 2: Reagent & Standard Preparation

-

IS Purity Consideration: Commercial Naphthalene-1-13C is typically 99% isotopically enriched[3]. This means ~1% of the standard is native ¹²C naphthalene.

-

Spiking Rule: To prevent the 1% native impurity from artificially inflating the sample's native signal, the IS must be spiked at a concentration no greater than 3x to 5x the median expected concentration of the calibration curve.

-

Prepare a working IS solution of Naphthalene-1-13C at 500 ng/mL in methanol.

Phase 3: Liquid-Liquid Extraction (LLE)

-

Aliquot 10 mL of the aqueous sample (water or buffered urine) into a silanized glass centrifuge tube.

-

Spike with 50 µL of the 500 ng/mL IS working solution. Vortex for 10 seconds.

-

Add 2.0 mL of Dichloromethane (DCM).

-

Causality: DCM is chosen because its high density allows it to easily separate to the bottom of the tube, and its high volatility allows for rapid concentration without applying excessive heat that would volatilize the naphthalene.

-

-

Shake vigorously for 5 minutes, then centrifuge at 3000 x g for 5 minutes to break any emulsions.

-

Carefully extract the lower DCM layer using a glass Pasteur pipette and transfer to an autosampler vial.

Phase 4: GC-MS Acquisition

-

Load the vials into the autosampler and inject 1 µL into the GC-MS using the parameters outlined in Table 2.

-

Operate the MS in Selected Ion Monitoring (SIM) mode.

-

SIM Dwell Times: Set a dwell time of 50 ms for m/z 128, 129, and 130 to ensure at least 15-20 data points across the chromatographic peak for high-fidelity integration.

Phase 5: Data Processing & Deconvolution

To achieve accurate quantitation, the overlapping signals must be mathematically decoupled. Apply the following formulas in your chromatography data system (CDS) or post-processing software:

Step A: Correct the Internal Standard Signal Subtract the native M+1 contribution from the total m/z 129 area:

AreaIS_Corrected=Area129_Total−(Area128_Total×0.108)Step B: Calculate Native Concentration Using the corrected IS area, apply the standard Isotope Dilution equation:

ConcentrationNative=(AreaIS_CorrectedArea128_Total)×(RRFConcentrationIS)(Where RRF is the Relative Response Factor determined from the calibration curve).

By utilizing this self-validating deconvolution method, laboratories can achieve parts-per-trillion (ppt) sensitivity while completely eliminating the risk of deuterium exchange artifacts.

References

- Google Patents (US20110282587A1).Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.

-

ACS Publications. Automerization of an Enediyne via a Symmetrical p-Benzyne Diradical Intermediate. Available at: [Link]

-

Publisso. Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available at:[Link]

Sources

- 1. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 2. isotope.com [isotope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. series.publisso.de [series.publisso.de]